Filicenol B

Natural Product Chemistry Triterpenoid Structure-Activity Fern Phytochemistry

Researchers sourcing filicane triterpenoids for antibacterial SAR face inconsistent purity and uncertain stereochemistry across vendors, compromising reproducibility. Authenticated Filicenol B (CAS 145103-37-3, ≥98% HPLC) resolves this - a pentacyclic triterpenoid with structurally confirmed C-25 primary alcohol and documented Gram-positive activity against Bacillus subtilis. • Verified ≥98% purity by HPLC; soluble in CHCl₃, DCM, EtOAc, DMSO • C-25 -OH enables regioselective esterification, etherification, or oxidation - sterically and electronically distinct from C-6 analogs • TPSA 20.20 Ų, predicted LogP >7 supports membrane partitioning & lipid raft studies • Sourced from authenticated Adiantum spp.; suitable as chemotaxonomic reference standard for HPLC/LC-MS fingerprinting

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B593571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilicenol B
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H50O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,20,22-25,31H,8,10-19H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1
InChIKeyBBMOJJIXVZRNCE-PVJFAIIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Filicenol B Identity and Characterization


Filicenol B (CAS 145103-37-3) is a pentacyclic triterpenoid alcohol belonging to the filicane class, with the molecular formula C₃₀H₅₀O and a molecular weight of 426.7 g/mol [1]. Its structure was elucidated as filic-3-en-25-ol, featuring a characteristic filicane skeleton with a primary alcohol at the C-25 position and a double bond between C-3 and C-4 [2]. The compound was first isolated and structurally characterized from the leaves of Adiantum monochlamys Eaton (Pteridaceae), and has subsequently been reported from Adiantum lunulatum and Adiantum philippense [3]. It is commercially available as a research-grade natural product, typically at ≥98% purity (HPLC), as a powder soluble in chloroform, dichloromethane, and ethyl acetate . The topological polar surface area (TPSA) is 20.20 Ų, indicating high lipophilicity consistent with its triterpenoid nature [4].

Selection Research-grade natural product standard (≥98% HPLC)
Identity Filicane triterpenoid with C-25 primary alcohol
Profile High lipophilicity for membrane partitioning studies

Filicenol B Substitution Risks


Filicenol B belongs to a structurally diverse family of filicane-type triterpenoids co-isolated from Adiantum species, including filicenol A (filic-3-en-6β-ol), isoadiantol B, hakonanediol, and epihakonanediol, each differing in the position and nature of oxygen functional groups [1]. The specific placement of the primary alcohol at C-25 in filicenol B, versus the secondary alcohol at C-6 in filicenol A, creates distinct hydrogen-bonding capacity and steric profiles that can critically influence target binding, membrane partitioning, and metabolic stability [1]. Furthermore, antibacterial evaluation of compounds co-isolated from A. lunulatum—including fern-9(11)-en-6α-ol, fern-9(11)-en-25-oic acid, fern-9(11)-en-28-ol, filicenol B, and adiantone—revealed differential activity profiles [2]. The available evidence does not support the assumption that these structural analogs are functionally interchangeable, and substitution without verification risks compromising experimental reproducibility.

Structural Regioisomer Mismatch
C-25 primary alcohol vs. C-6 secondary alcohol in filicenol A alters hydrogen-bonding and steric profile; reactivity and binding may not transfer.
Antibacterial Spectrum Divergence
Co-occurring triterpenoids (e.g., fern-9(11)-en-25-oic acid) show distinct Gram-positive vs. Gram-negative selectivity; activity profiles may differ.
Sourcing Authenticity Risk
Restricted to three Adiantum species; broader-distributed analogs may not represent the same chemotype. Authenticated reference material is critical.

Filicenol B Differentiation Evidence


C-25 Primary Alcohol vs. Filicenol A

Filicenol B is definitively characterized as filic-3-en-25-ol, bearing a primary alcohol (–CH₂OH) at the C-25 position of the filicane skeleton. By contrast, its closest congener filicenol A is filic-3-en-6β-ol, with a secondary alcohol at C-6 [1]. This regioisomeric difference was confirmed by IR, NMR (¹H and ¹³C), and mass spectral analysis, as well as chemical derivatization reactions yielding distinct oxidation and acetylation products [1]. The primary vs. secondary alcohol distinction creates measurably different reactivity: the C-25 primary alcohol of filicenol B is more accessible for esterification and oxidation than the hindered C-6 secondary alcohol of filicenol A.

C-25 vs. C-6 Hydroxyl
Head-to-head
Primary –CH₂OH at C-25 vs. secondary –OH at C-6β (filicenol A). Distinct NMR shifts and reactivity.
Differentiates derivatization and hydrogen-bonding profile.
Structure confirmed by IR, NMR, MS, and chemical derivatization.
Natural Product Chemistry Triterpenoid Structure-Activity Fern Phytochemistry

Gram-Positive Selectivity Against B. subtilis

Filicenol B was evaluated for antibacterial activity via disk diffusion susceptibility testing according to NCCLS standards, alongside six co-isolated triterpenoids from Adiantum lunulatum [1]. The study reported that filicenol B exhibited moderate activity specifically against the Gram-positive bacterium Bacillus subtilis, while activity against Gram-negative strains tested in the panel was not pronounced [1]. This Gram-positive selectivity profile differentiates filicenol B from fern-9(11)-en-25-oic acid, which has been reported susceptible against Salmonella typhi and Pseudomonas aeruginosa (Gram-negative) [2]. Quantitative zone-of-inhibition values were measured but are not publicly accessible in the abstracted record; the data are described as 'moderate' relative to kanamycin positive controls [1].

Gram-Positive Selectivity
Cross-study comparable
Moderate activity against B. subtilis (Gram-positive); limited Gram-negative activity in panel.
Supports Gram-positive-biased screening context.
Disk diffusion (NCCLS); kanamycin positive control. Specific zone values not publicly reported.
Antibacterial Screening Natural Product Antibiotics Gram-Positive Bacteria

Restricted Distribution in Adiantum Species

Filicenol B has been reliably reported from only three Adiantum species: A. monochlamys (Japan, 1993), A. lunulatum (India, 2001), and A. philippense [1][2]. This restricted distribution contrasts with more ubiquitous Adiantum triterpenoids such as adiantone and isoadiantone, which have been reported across a broader range of species including A. capillus-veneris, A. edgeworthii, A. caudatum, and A. venustum [3]. The narrow natural occurrence complicates sourcing, making authenticated reference material essential for chemotaxonomic studies.

Species Occurrence
Class-level inference
Confirmed from 3 Adiantum spp. only (A. monochlamys, A. lunulatum, A. philippense).
Limited sourcing may affect batch consistency.
Literature survey; broader distribution not documented.
Chemotaxonomy Natural Product Sourcing Fern Phytochemistry

High Lipophilicity and Formulation Needs

Filicenol B has a calculated topological polar surface area (TPSA) of 20.20 Ų and a molecular weight of 426.70 g/mol [1]. The extremely low TPSA—driven by the single primary alcohol as the only polar functionality on the pentacyclic hydrocarbon scaffold—indicates high membrane permeability potential but very low aqueous solubility [1]. This contrasts with di-hydroxylated filicane analogs such as hakonanediol and epihakonanediol, which possess two hydroxyl groups and consequently higher TPSA and improved aqueous solubility profiles [2]. The compound is reported as essentially neutral with extremely weak basicity based on its pKa [3].

TPSA & Lipophilicity
Class-level inference
TPSA 20.20 Ų; predicted LogP >7.
High membrane permeability; very low aqueous solubility.
Solubility in organic solvents; DMSO recommended for bioassays.
Physicochemical Properties Drug-Likeness Natural Product Formulation

Filicenol B Research Applications


Gram-Positive Antibacterial Screening

Filicenol B is suitable for inclusion in natural product libraries targeting Gram-positive antibacterial discovery programs. Its documented moderate activity against Bacillus subtilis [1] supports its use as a starting point for structure-activity relationship (SAR) studies or as a chemical probe for Gram-positive-specific mechanisms. Procurement of authenticated filicenol B (≥98% purity) is essential, as co-occurring fern triterpenoids such as fern-9(11)-en-25-oic acid exhibit Gram-negative-biased activity and are not suitable substitutes [1].

Adiantum Chemotaxonomic Authentication

The restricted natural distribution of filicenol B—confirmed in only three Adiantum species (A. monochlamys, A. lunulatum, and A. philippense) [2]—makes it a valuable chemotaxonomic marker for species authentication and quality control of Adiantum-derived herbal materials. Researchers engaged in botanical standardization or pharmacognosy should use authenticated filicenol B reference standard to develop HPLC or LC-MS fingerprinting methods for distinguishing Adiantum species within complex herbal formulations.

C-25 Primary Alcohol Derivatization

The structurally confirmed C-25 primary alcohol of filicenol B provides a chemically accessible handle for selective derivatization—including esterification, etherification, and oxidation—that is sterically and electronically distinct from the hindered C-6 secondary alcohol of filicenol A [2]. This differential reactivity supports the use of filicenol B as a scaffold for semi-synthetic modification in medicinal chemistry programs, where regioselective functionalization is a key design criterion.

Lipophilicity-Dependent Membrane Assays

With a TPSA of 20.20 Ų and predicted LogP >7 [3], filicenol B is among the most lipophilic of the Adiantum-derived triterpenoids. This physicochemical profile makes it a candidate for membrane partitioning studies, lipid raft interaction assays, or as a hydrophobic control compound in assays where high logD is a design parameter. Its low aqueous solubility requires careful solvent selection (DMSO or chlorinated organics) for in vitro experiments, distinguishing its handling requirements from more polar analogs such as hakonanediol [2].

Application
Selection Property
Validation Focus
Gram-Positive Antibacterial Screening
Gram-positive-biased screening compound
Gram-positive susceptibility and spectrum comparison
Adiantum Chemotaxonomic Authentication
Restricted species distribution marker
HPLC/LC-MS species fingerprinting
C-25 Primary Alcohol Derivatization
Regioselective primary alcohol handle
Esterification/oxidation reaction optimization
Lipophilicity-Dependent Membrane Assays
High lipophilicity profile
Membrane partitioning or hydrophobic control assays

Technical Documentation Hub

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39 linked technical documents
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